molecular formula C9H13NO3S B2450435 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine CAS No. 895636-32-5

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine

Cat. No.: B2450435
CAS No.: 895636-32-5
M. Wt: 215.27
InChI Key: PZLCXJUWHJKMLK-UHFFFAOYSA-N
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Description

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is an organic compound with the molecular formula C9H13NO3S It is a derivative of aniline, featuring a methoxy group at the second position and a methylsulfonylmethyl group at the fourth position on the benzene ring

Scientific Research Applications

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for “2-Methoxy-4-(methylsulfonylmethyl)aniline” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Sulfonylation: The 2-methoxyaniline undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methylsulfonyl group at the para position relative to the amino group.

    Methylation: The final step involves the methylation of the sulfonylated intermediate using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfonyl)aniline: Lacks the methyl group on the sulfonyl moiety.

    4-Methoxy-2-(methylsulfonylmethyl)aniline: The positions of the methoxy and amino groups are reversed.

    2-Methoxy-4-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine is unique due to the presence of both methoxy and methylsulfonylmethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLCXJUWHJKMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-4-nitrobenzyl chloride (2.76 g, 13.7 mmol) in 20 mL of absolute ethanol was added methanesulphinic acid sodium salt (1.0 g, 27.4 mmol). The reaction was heated to 80° C. for 16 h. The reaction was cooled to room temperature and poured into water and the aqueous layer was extracted with ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent. The fractions containing the desired product were concentrated to dryness, then redisolved in absolute ethanol and 10% Palladium on carbon (500 mg) was added and the reaction was placed on the Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight to afford 2-(methyloxy)-4-[(methylsulfonyl) methyl]aniline (2.46 g, 83%). 1H NMR (400 MHz, CDCl3) δ ppm 6.80 (d, J=1.7 Hz, 1H), 6.68 (d, J=8.0, 1.6 Hz, 1H), 6.57 (d, J=8.1, 1H), 4.82 (s, 2H), 4.21 (s, 2H), 3.72 (s, 3H).
Quantity
2.76 g
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Reaction Step One
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1 g
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Reaction Step One
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20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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